3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
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Overview
Description
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound that contains an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Hydrolysis: Formation of sulfonic acid.
Scientific Research Applications
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify the function of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
- 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
- 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Uniqueness
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
Molecular Formula |
C9H9ClN2O3S |
---|---|
Molecular Weight |
260.70 g/mol |
IUPAC Name |
3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClN2O3S/c1-5(2)8-7-3-6(16(10,13)14)4-11-9(7)15-12-8/h3-5H,1-2H3 |
InChI Key |
HMLKEMDNMLJLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC2=C1C=C(C=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
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